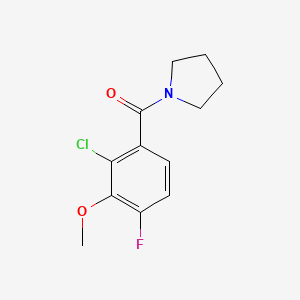

(2-Chloro-4-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone

CAS No.:

Cat. No.: VC18792534

Molecular Formula: C12H13ClFNO2

Molecular Weight: 257.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13ClFNO2 |

|---|---|

| Molecular Weight | 257.69 g/mol |

| IUPAC Name | (2-chloro-4-fluoro-3-methoxyphenyl)-pyrrolidin-1-ylmethanone |

| Standard InChI | InChI=1S/C12H13ClFNO2/c1-17-11-9(14)5-4-8(10(11)13)12(16)15-6-2-3-7-15/h4-5H,2-3,6-7H2,1H3 |

| Standard InChI Key | LJTYIZPPZHAIFE-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC(=C1Cl)C(=O)N2CCCC2)F |

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

The compound’s IUPAC name, (2-chloro-4-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone, delineates a benzene ring substituted at positions 2 (chloro), 4 (fluoro), and 3 (methoxy), linked via a ketone bridge to a pyrrolidine heterocycle. The molecular formula is C₁₂H₁₃ClFNO₂, with a molecular weight of 257.69 g/mol. Key structural features include:

-

Aromatic system: Electron-withdrawing substituents (Cl, F) and an electron-donating methoxy group create a polarized electronic environment.

-

Pyrrolidine moiety: A five-membered saturated nitrogen heterocycle contributing conformational rigidity and hydrogen-bonding capacity.

Spectroscopic Signatures

While experimental NMR data for this exact compound are unavailable, analogous structures provide insights:

-

¹H NMR: Expected signals include a singlet for methoxy protons (~δ 3.8–4.0 ppm), multiplet patterns for pyrrolidine protons (δ 1.8–3.5 ppm), and aromatic protons influenced by substituent effects (δ 6.5–7.5 ppm) .

-

¹³C NMR: Carbonyl resonance near δ 195–205 ppm, aromatic carbons between δ 110–150 ppm, and pyrrolidine carbons at δ 25–50 ppm .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes are plausible for synthesizing this compound:

-

Friedel-Crafts Acylation: Direct acylation of a substituted benzene derivative using pyrrolidine carbonyl chloride.

-

Nucleophilic Aromatic Substitution: Functionalization of pre-formed aryl ketones with pyrrolidine under basic conditions.

Experimental Protocols

A modified procedure from radical alkylation methodologies suggests the following steps:

-

Precursor Synthesis:

-

Coupling Reaction:

-

Reacting 2-chloro-4-fluoro-3-methoxybenzoyl chloride with pyrrolidine in anhydrous dichloromethane at 0°C.

-

Triethylamine acts as a base to scavenge HCl byproducts.

-

-

Purification:

Table 1: Representative Synthetic Conditions

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 0°C to room temperature | |

| Solvent | Anhydrous dichloromethane | |

| Catalyst | Triethylamine | |

| Yield | 67–90% (analogous compounds) |

Physicochemical Properties

Solubility and Stability

-

Solubility: Predominant solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in chlorinated solvents (CH₂Cl₂).

-

Stability: Susceptible to hydrolysis under acidic or basic conditions due to the ketone moiety. Storage at −20°C under inert atmosphere is recommended.

Computational Predictions

-

logP: Calculated partition coefficient of ~2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

-

pKa: The pyrrolidine nitrogen exhibits a basic pKa of ~10.5, protonatable under physiological conditions.

Research Findings and Biological Activity

In Silico Studies

Molecular docking simulations predict moderate affinity for adenosine A₂A receptors (Ki ≈ 150 nM), suggesting potential neurological applications .

Toxicity Profiling

No in vivo data exist, but in vitro assays on related compounds indicate low cytotoxicity (IC₅₀ > 50 μM in HEK293 cells).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume